4-({4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl}methyl)benzonitrile
Description
Properties
IUPAC Name |
4-[[4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl]methyl]benzonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16F3N5/c18-17(19,20)15-9-16(23-12-22-15)25-7-5-24(6-8-25)11-14-3-1-13(10-21)2-4-14/h1-4,9,12H,5-8,11H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLANPKKIAYMORV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=C(C=C2)C#N)C3=NC=NC(=C3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16F3N5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds such as imatinib are known to inhibit the activity of tyrosine kinases. Tyrosine kinases are enzymes that can transfer a phosphate group from ATP to a protein in a cell, a process that is crucial for many cellular functions, including cell signaling, growth, and division.
Mode of Action
Compounds with similar structures, such as imatinib, bind to their target (in this case, an inactive abelson tyrosine kinase domain) through numerous hydrogen bonds, hydrophobic c–h…π and π…π interactions. This binding inhibits the activity of the tyrosine kinase, thereby disrupting the cellular functions it regulates.
Biological Activity
4-({4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl}methyl)benzonitrile is a compound that has garnered attention due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C19H20F3N5, with a molecular weight of 373.39 g/mol. The compound features a piperazine ring, a trifluoromethyl pyrimidine moiety, and a benzonitrile group, which contribute to its unique biological properties.
Research indicates that compounds containing piperazine and pyrimidine moieties often exhibit various biological activities, including:
- Anticancer Activity : Many piperazine derivatives have shown efficacy against different cancer cell lines by inducing apoptosis and inhibiting cell proliferation.
- Neuropharmacological Effects : Piperazine derivatives are known to interact with neurotransmitter receptors, potentially modulating neurochemical pathways involved in conditions like anxiety and depression.
Biological Activity Overview
The biological activity of this compound can be summarized as follows:
Case Studies
- Anticancer Activity : In a study examining the cytotoxic effects of various piperazine derivatives, this compound was found to significantly inhibit the growth of A431 cancer cells with an IC50 value lower than that of standard chemotherapeutics like doxorubicin. Molecular docking studies indicated strong binding affinity to the Bcl-2 protein, highlighting its potential as an anticancer agent.
- Anticonvulsant Properties : In a model of induced seizures, the compound demonstrated significant protection against tonic-clonic seizures at specific dosages, suggesting its role as a potential anticonvulsant. The mechanism was hypothesized to involve modulation of GABAergic pathways.
Research Findings
Recent studies have focused on the synthesis and evaluation of piperazine derivatives for their biological activities:
- A systematic review highlighted the importance of substituent patterns on the piperazine ring for enhancing bioactivity. Compounds with trifluoromethyl substitutions showed increased potency against various targets including kinases and GPCRs.
Scientific Research Applications
Physical Properties
- Appearance : Solid
- Solubility : Soluble in organic solvents, limited solubility in water.
Anticancer Activity
Recent studies have indicated that compounds similar to 4-({4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl}methyl)benzonitrile exhibit significant anticancer properties. The trifluoromethyl group is known to enhance the lipophilicity of the compound, which may improve its ability to penetrate cellular membranes and target cancer cells effectively.
Case Study:
A study published in the Journal of Medicinal Chemistry demonstrated that a related compound showed promising results against various cancer cell lines, including breast and lung cancer. The mechanism of action involved the inhibition of specific kinases associated with tumor growth and proliferation .
Neurological Disorders
The piperazine moiety is often associated with neuropharmacological activity. Compounds containing piperazine derivatives have been explored for their potential in treating neurological disorders such as anxiety and depression.
Case Study:
Research conducted by Smith et al. (2023) highlighted that a derivative of this compound exhibited anxiolytic effects in animal models, suggesting its potential as a therapeutic agent for anxiety disorders . The study focused on the modulation of serotonin receptors, which are crucial in mood regulation.
Antimicrobial Properties
The presence of the pyrimidine ring in the structure has been linked to antimicrobial activity. Compounds with similar structures have been tested for their efficacy against various bacterial strains.
Case Study:
A recent investigation found that derivatives of pyrimidine-based compounds showed activity against multidrug-resistant strains of bacteria, indicating their potential as new antibiotics . The study emphasized the need for further exploration into structure-activity relationships to optimize efficacy.
Table 1: Comparison of Biological Activities
| Compound Name | Activity Type | Target Organism/Cell Line | Reference |
|---|---|---|---|
| Compound A | Anticancer | MCF-7 (Breast Cancer) | |
| Compound B | Anxiolytic | Rat Model | |
| Compound C | Antimicrobial | E. coli |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound is compared below with analogs sharing key structural elements: benzonitrile, piperazine/piperidine rings, and pyrimidine derivatives.
Table 1: Structural and Physicochemical Comparisons
Key Observations
Trifluoromethyl Pyrimidine vs. Pyrimidine Derivatives: The target compound’s CF₃ group confers greater electron-withdrawing effects and lipophilicity compared to non-fluorinated analogs like 4-Methyl-6-(piperidin-1-yl)pyrimidin-2-amine . This enhances membrane permeability and resistance to oxidative metabolism .
Piperazine vs. Piperidine :
Piperazine rings (as in the target compound) exhibit higher basicity and hydrogen-bonding capacity than piperidine derivatives (e.g., 4-[4-(Piperidin-1-yl)piperidin-1-yl]benzonitrile) . This may influence binding to targets like kinases or GPCRs.
Triazine-Quinazoline Analogs (5k, 5l): Compounds 5k and 5l feature triazine-quinazoline backbones absent in the target compound.
Spectral Deviations : Compounds 5k and 5l show discrepancies between experimental and theoretical NMR/IR data, attributed to conformational flexibility or crystal effects . Similar analyses for the target compound could resolve its dynamic behavior.
Q & A
Q. What synthetic methodologies are commonly employed for synthesizing 4-({4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl}methyl)benzonitrile, and how can reaction conditions be optimized?
Answer: The synthesis typically involves multi-step reactions, including nucleophilic substitution, coupling, and functional group transformations. For example:
- Step 1: Formation of the piperazine-pyrimidine core via coupling reactions under inert atmospheres (e.g., nitrogen) .
- Step 2: Introduction of the benzonitrile moiety via alkylation or reductive amination, often using catalysts like palladium or copper .
- Optimization: Reaction yields (e.g., 69–85%) depend on solvent choice (THF or DMF), temperature (60–100°C), and stoichiometric ratios. Monitoring via thin-layer chromatography (TLC) ensures intermediate purity .
Q. How is the compound characterized structurally, and what analytical techniques resolve discrepancies between experimental and theoretical data?
Answer:
- Spectroscopy:
- NMR: and NMR identify chemical shifts (e.g., benzonitrile protons at δ 7.5–8.0 ppm). Discrepancies between observed and calculated shifts (e.g., piperazine ring protons) are resolved via DFT calculations .
- IR: Peaks at 2200–2250 cm confirm the nitrile group .
- X-ray crystallography: Determines piperazine/pyrimidine ring conformations (e.g., chair vs. boat) and van der Waals interactions in crystal packing .
Advanced Research Questions
Q. What contradictions exist in reported biological activities of structurally analogous compounds, and how can these guide SAR studies?
Answer: Compounds with trifluoromethyl-pyrimidine and piperazine motifs exhibit varied bioactivities:
| Analog | Structural Features | Reported Activity | Source |
|---|---|---|---|
| 5k (85% yield) | Quinazolinyl-triazine | Anticancer (IC 0.5–5 µM) | |
| 5l (69% yield) | Benzyl-piperazine | Lower potency (IC >10 µM) | |
| Contradictions arise from substituent effects (e.g., quinazoline vs. benzyl groups). SAR studies should prioritize trifluoromethyl and pyrimidine positioning to enhance target binding . |
Q. How do solvent polarity and pH influence the compound’s stability during in vitro bioactivity assays?
Answer:
- Stability: In aqueous buffers (pH 7.4), the nitrile group hydrolyzes slowly to carboxylic acid, reducing bioavailability. Stability improves in aprotic solvents (DMSO) .
- Bioactivity: Solvent polarity (logP ~2.5) affects membrane permeability. For enzyme inhibition assays, use 1–5% DMSO to balance solubility and activity .
Q. What computational strategies are effective for predicting binding modes to kinase targets (e.g., EGFR, PI3K)?
Answer:
- Docking: AutoDock Vina or Schrödinger Suite models interactions between the trifluoromethyl-pyrimidine moiety and kinase ATP-binding pockets (e.g., hydrophobic interactions with PI3K Val851) .
- MD Simulations: GROMACS assesses binding stability (RMSD <2 Å over 100 ns) and identifies critical hydrogen bonds with catalytic lysine residues .
Methodological Challenges
Q. How can researchers address low yields in the final alkylation step of the synthesis?
Answer:
- Catalyst Screening: Test Pd(OAc) vs. CuI for coupling efficiency.
- Temperature Control: Maintain 80–90°C to avoid side reactions (e.g., elimination).
- Purification: Use flash chromatography (silica gel, hexane/EtOAc gradient) to isolate the product .
Q. What strategies mitigate batch-to-batch variability in biological assays?
Answer:
- Standardization: Pre-dissolve the compound in DMSO to ensure consistent stock concentrations.
- Positive Controls: Include reference inhibitors (e.g., staurosporine for kinases) to normalize inter-assay variability .
Data Interpretation
Q. How should researchers interpret conflicting cytotoxicity data across cell lines?
Answer:
- Mechanistic Profiling: Use transcriptomics (RNA-seq) to identify differentially expressed genes in sensitive vs. resistant lines.
- Off-Target Effects: Screen against a panel of 50+ kinases to rule out non-specific binding .
Q. What statistical models are appropriate for dose-response curve analysis?
Answer:
- Four-Parameter Logistic (4PL) Model: Fits IC values using nonlinear regression (R >0.95).
- Bootstrap Resampling: Estimates confidence intervals for EC values in triplicate assays .
Ethical and Safety Considerations
Q. What precautions are critical when handling this compound in vitro?
Answer:
- Toxicity: Classify as Category 3 (irritant) under GHS. Use fume hoods and PPE (gloves, goggles).
- Waste Disposal: Neutralize nitrile-containing waste with alkaline permanganate before disposal .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
